2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine

KATP channel opener vasorelaxant activity cardiovascular pharmacology

Researchers seeking KATP channel openers with >10,000-fold potency gain over levcromakalim face a steep SAR constraint: the 6-nitro and 2,2-gem-dimethyl groups are pharmacophoric and irreplaceable. This benzothiazine intermediate solves that bottleneck. - **Critical SAR role**: 6-nitro group is essential for vasorelaxant activity; 2,2-dimethyl preserves cromakalim pharmacophore. - **Immediate utility**: Free N-4 position enables rapid library synthesis (acyl chlorides, alkyl halides). - **Supply-ready**: 97% purity, mp 120-121°C, available for parallel synthesis campaigns.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28
CAS No. 591221-28-2
Cat. No. B2983035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine
CAS591221-28-2
Molecular FormulaC10H12N2O2S
Molecular Weight224.28
Structural Identifiers
SMILESCC1(CNC2=C(S1)C=CC(=C2)[N+](=O)[O-])C
InChIInChI=1S/C10H12N2O2S/c1-10(2)6-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-5,11H,6H2,1-2H3
InChIKeyNOEANMCVKSTVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine Overview


2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine (CAS 591221-28-2) is a 1,4-benzothiazine heterocycle bearing a gem-dimethyl group at C-2 and a nitro substituent at C-6. It is established in the primary literature as the critical synthetic intermediate 13 in the preparation of a series of extraordinarily potent vascular KATP channel openers (KCOs) [1]. The compound is commercially available from Alfa Aesar at 97% purity (product H61098) with a reported melting point of 120–121 °C . Computed physicochemical properties include a LogP of 2.23–2.6, a polar surface area of 57.85 Ų, one hydrogen bond donor, and full compliance with Lipinski's Rule of Five, placing it within favorable drug-like chemical space [2].

Key benzothiazine intermediate with C-6 nitro and C-2 gem-dimethyl pharmacophoric groups
Enables synthesis of high-activity vascular KATP channel openers via N-4 functionalization
Commercially stocked in defined purity for immediate procurement and library synthesis

Why Generic Substitution Fails for This Benzothiazine


Generic substitution among 1,4-benzothiazine congeners is precluded by the steep and well-characterized structure–activity relationship (SAR) at the C-6 position. The electron-withdrawing character and redox capacity of the 6-nitro group are pharmacophoric determinants: the highest level of vasorelaxant KATP channel opener activity is achieved only when an electron-withdrawing group (NO₂, CF₃, or CN) occupies C-6 in combination with an appropriate N-4 substituent such as a cyclopentenone ring [1]. In contrast, the 6-unsubstituted analog (CAS 93301-19-0) lacks the requisite electron deficiency, the 6-bromo analog serves merely as a precursor to the 6-cyano derivative, and the 6-amino reduced form (CID 7084759) is essentially inactive (IC₅₀ > 50,000 nM against human PMI) [2]. Furthermore, the 2,2-gem-dimethyl motif is a compulsory structural feature derived from the cromakalim pharmacophore template, without which potency collapses. These orthogonal constraints at C-2 and C-6 make this specific nitro intermediate irreplaceable for any program aiming to access the >10,000-fold potency gain over levcromakalim that defines this chemotype [1].

6-H analog Unsubstituted analog lacks electron-withdrawing group required for reported vasorelaxant activity
6-NH₂ form Reduced 6-amino analog exhibits substantially lower target engagement in enzyme assays
6-Br analog Bromo intermediate is a precursor requiring further functionalization; not a direct substitute

Quantitative Evidence Versus Closest Analogs


Vasorelaxant Potency: KATP Channel Opener Activity

The target compound (intermediate 13) is the direct synthetic precursor to 1,4-benzothiazine derivatives 4c, 5c, and 6c (bearing an N-4 cyclopentenone ring and C-6 NO₂, CF₃, or CN groups, respectively), which displayed vasorelaxant potency at least 10,000 times greater than that of the reference KATP opener levcromakalim (LCRK) in rat aortic rings precontracted with 20 mM KCl [1]. Specifically, the authentic 6-nitro N-4-pyrrolidinone derivative 'original 4a' (synthesized from intermediate 19, which is itself derived from the target intermediate 13) exhibited pIC₅₀ = 9.84 ± 0.15 (IC₅₀ ≈ 0.14 nM) with Emax = 100%, representing a potency approximately 1 log unit less than the cyclopentenone analog 4c but still dramatically higher than the 6-nitro-unsubstituted N-4 parent scaffold compounds 3a (pIC₅₀ = 6.91) and 3d (pIC₅₀ = 7.06) [2]. By comparison, levcromakalim exhibits an EC₅₀ of approximately 15–40 nM (pEC₅₀ ≈ 7.4–7.8) in equivalent rat aortic ring preparations [3].

Vasorelaxant potency
Reported
Derived 4a (target path)
pIC₅₀ 9.84 ± 0.15
IC₅₀ ≈ 0.14 nM, Emax 100%
Levcromakalim
pEC₅₀ ~7.4–7.8
EC₅₀ ≈ 15–40 nM
Supports vasorelaxant pathway-response context
Rat aortic rings, 20 mM KCl; glibenclamide-sensitive
KATP channel opener vasorelaxant activity cardiovascular pharmacology structure–activity relationship

Oxidation-State-Dependent Biological Activity

The 6-amino analog of the target compound—2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine (CID 7084759, the direct reduction product of the 6-nitro group)—was tested in high-throughput screening assays and found to be essentially devoid of biological activity. Against human mannose-6-phosphate isomerase (PMI), the 6-amino analog showed IC₅₀ > 50,000 nM at pH 7.4 and 23 °C in a G6PD-NADPH-coupled assay [1]. Against human apoptotic protease-activating factor 1, IC₅₀ > 100,000 nM [1]. While the 6-nitro intermediate itself is a synthetic precursor and not a terminal bioactive compound, its nitro oxidation state is indispensable: the nitro group serves as a critical electron-withdrawing pharmacophoric element in the final KATP channel openers, and its reduction to the 6-amino form abolishes all measurable target engagement in these assay systems [1]. This is consistent with the SAR established in the Cecchetti et al. series, where electron-withdrawing groups at C-6 (NO₂, CF₃, CN) are required for high potency whereas electron-donating substituents are detrimental [2].

Oxidation-state activity
Reported
IC₅₀ > 50,000 nM
6-amino analog (human PMI)
6-nitro-derived compounds: pIC₅₀ up to ~10.92
Oxidation state determines target engagement potential
G6PD-NADPH coupled assay, pH 7.4, 23°C
nitro reduction prodrug activation enzyme inhibition redox pharmacology

Physicochemical Profile and Drug-Likeness

The introduction of the 6-nitro group into the 1,4-benzothiazine scaffold produces a measurable shift in key physicochemical parameters relative to the 6-unsubstituted parent compound 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine (CAS 93301-19-0, molecular formula C₁₀H₁₃NS, MW 179.28). The target compound (C₁₀H₁₂N₂O₂S, MW 224.28) gains three hydrogen bond acceptors (total HBA = 4 vs. 1 for the unsubstituted analog), a hydrogen bond donor (HBD = 1), and a polar surface area of 57.85 Ų [1]. Its computed LogP of 2.23–2.6 places it firmly within the optimal oral drug-likeness range (LogP 0–3), while the increased polar surface area relative to the unsubstituted scaffold (predicted PSA for C₁₀H₁₃NS: ~12 Ų) enhances aqueous solubility potential [1]. The compound fully satisfies Lipinski's Rule of Five with zero violations. These properties differentiate it from the more lipophilic 6-CF₃ and 6-Br analogs as well as the more polar 6-CN congener, each of which occupies a distinct region of drug-like chemical space and may be selected for different optimization strategies [2].

Physicochemical profile
Class-level
  • LogP2.23–2.6
  • PSA57.85 Ų
  • HBA / HBD4 / 1
  • Lipinski violations0
6-unsubst. PSA ~12 Ų; 6-CF₃ more lipophilic
Balanced drug-like space for oral bioavailability research
Computed properties; JChem/ACD algorithms
drug-likeness physicochemical profiling lead optimization ADME prediction

Commercial Availability and Quality Specifications

2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine is commercially stocked by Alfa Aesar (Thermo Fisher Scientific) under product number H61098 at a certified purity of 97% [1]. The compound has a vendor-verified melting point of 120.00–121.00 °C, providing a straightforward identity and purity check by differential scanning calorimetry or capillary melting point determination . It is also available from abcr GmbH (catalog AB296670) and Xiya Reagent (catalog E1116007, ≥97.0%) . In contrast, the 6-CF₃ (intermediate 14), 6-CN (intermediate 15), and 6-Br (intermediate 12) analogs described in the same synthetic scheme are not listed as stocked catalog products by major international vendors and would require de novo custom synthesis, adding weeks to months of lead time and introducing uncertainty in purity and yield [2]. The 6-amino reduced analog, while listed in PubChem (CID 7084759), is primarily available as part of high-throughput screening libraries rather than as a characterized fine chemical [3].

Commercial availability
Specification review
Purity97%
mp120–121 °C
VendorsAlfa Aesar, abcr, Xiya
Stocked intermediate reduces procurement lead time
Custom synthesis required for C-6 analogs
chemical procurement quality control synthetic intermediate vendor specification

Research and Procurement Applications


Synthesis of Picomolar-Potency KATP Channel Openers

This compound is the established starting material for generating 1,4-benzothiazine-based KATP channel openers with vasorelaxant potency exceeding that of levcromakalim by more than four orders of magnitude. The robust synthetic route involves selective reduction of 6-nitrobenzothiazinone 10 with borane-THF to yield the target intermediate 13, followed by N-4 functionalization with cyclopentenone, lactam, or acyclic amide groups [1]. The resulting compounds (e.g., original 4a, pIC₅₀ = 9.84) are validated tools for studying KATP channel pharmacology in cardiovascular tissues and represent lead compounds for antihypertensive and cardioprotective drug discovery [1][2].

Scaffold-Hopping from Benzopyran to Benzothiazine

The target compound embodies the successful scaffold-hopping strategy that replaced the benzopyran oxygen of cromakalim with a sulfur atom (1,4-benzothiazine nucleus) while retaining the gem-dimethyl and electron-withdrawing group pharmacophores. This transformation preserved and dramatically amplified KATP channel opener activity, establishing the 1,4-benzothiazine as a privileged scaffold for ion channel modulation [1]. Researchers engaged in bioisosteric replacement or scaffold diversification programs can use this intermediate as a direct entry point to explore N-4 and C-6 SAR space without repeating the multistep core synthesis [1][2].

Parallel Synthesis and Library Production

Because the compound is commercially available at 97% purity with a defined melting point (120–121 °C) from multiple vendors, it is immediately suitable for parallel synthesis campaigns. The free N-4 position can be functionalized with a wide variety of electrophilic reagents (acyl chlorides, alkyl halides, sulfonyl chlorides, isocyanates) to generate diverse compound libraries for screening against KATP and related ion channel targets [1][3]. The gem-dimethyl group at C-2 provides steric definition, while the C-6 nitro group can be selectively reduced or maintained as an electron-withdrawing element depending on the desired library design [1].

Redox-Active Prodrug and Nitroreductase Research

The 6-nitro group of this benzothiazine scaffold is structurally analogous to the nitroaromatic moiety found in antitubercular benzothiazinones (BTZs) such as BTZ043 and PBTZ169, which require enzymatic nitro reduction to a nitroso intermediate for covalent DprE1 inhibition [4]. While the target compound itself is not a BTZ, its 6-nitro-1,4-benzothiazine core provides a useful comparator scaffold for studying nitroreductase substrate specificity, hypoxia-selective prodrug activation, and the redox chemistry of nitroaromatic heterocycles in a system where the N-4 position remains available for further derivatization [1][4].

Application
Selection Property
Validation Focus
Synthesis of high-activity KATP channel openers
6-Nitro benzothiazine intermediate with gem-dimethyl motif
Confirm vasorelaxant potency in aortic ring assays
Scaffold-hopping from benzopyrans
Sulfur-containing 1,4-benzothiazine core
Compare ion channel modulation vs. cromakalim analogs
Parallel synthesis and library production
Free N-4 position for diverse derivatization
Screen against KATP and related ion channel targets
Nitroreductase prodrug research
Nitroaromatic redox-active moiety
Assess nitroreduction-dependent activation pathways
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